N-Benzyl-N-methyl-3-piperidinecarboxamide hydrochloride

Descripción general

Descripción

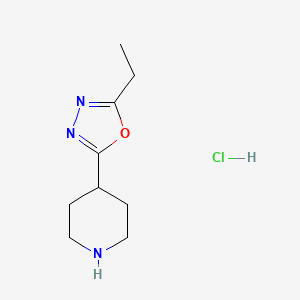

N-Benzyl-N-methyl-3-piperidinecarboxamide hydrochloride is a chemical compound with the empirical formula C7H15ClN2O . It is provided to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

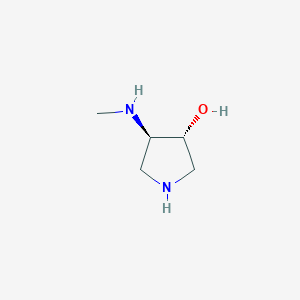

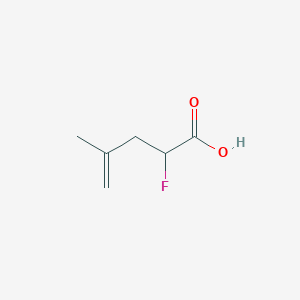

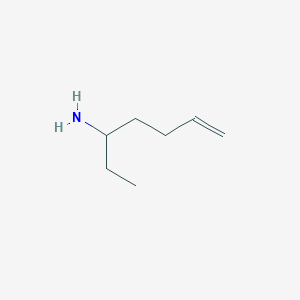

The molecular structure of N-Benzyl-N-methyl-3-piperidinecarboxamide hydrochloride can be represented by the SMILES string O=C(NC)C1CNCCC1.[H]Cl . This indicates that the compound contains a carboxamide group (O=C(NC)) attached to a piperidine ring (C1CNCCC1), and it forms a salt with hydrochloric acid ([H]Cl) .Physical And Chemical Properties Analysis

N-Benzyl-N-methyl-3-piperidinecarboxamide hydrochloride is a solid compound . Its molecular weight is 178.66 . More detailed physical and chemical properties are not available in the sources I found.Aplicaciones Científicas De Investigación

1. Preparation of Novel meta- and para-Substituted N-Benzyl Protected Quinuclidine Esters

- Application Summary: This compound is used in the preparation of optically active quinuclidin-3-ols, which are important intermediates in the production of physiologically or pharmacologically active compounds .

- Methods of Application: The compound is used as a protecting group in the synthesis of quinuclidin-3-ols. The N-benzyl protected groups are removed by catalytic transfer hydrogenation with ammonium formate (10% Pd-C) .

- Results: The study confirmed that ®-enantiomers of the prepared esters are much better substrates for the enzyme than (S)-enantiomers. Introduction of a bromine atom or methyl group in the meta or para position of the benzyl moiety resulted in a considerable improvement of the stereoselectivity compared to the non-substituted compounds .

2. Synthesis of 4-Hydroxy-2-quinolones

- Application Summary: 4-Hydroxy-2-quinolones have interesting pharmaceutical and biological activities, making them valuable in drug research and development .

- Methods of Application: The synthetic methodology of quinolin-2,4-dione derivatives together with their utility in the synthesis of fused ring systems is discussed .

- Results: The review discusses the recent synthetic approaches and the applications of this class of compounds in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities .

3. Synthesis of Anti-depressant Molecules

- Application Summary: The compound is used in the synthesis of anti-depressant molecules .

- Methods of Application: The specific methods of application are not detailed in the source .

- Results: The results or outcomes of the application are not provided in the source .

4. Synthesis of Pyridinium Salts

- Application Summary: Pyridinium salts are familiar structures in many natural products and bioactive pharmaceuticals. They have played an intriguing role in a wide range of research topics .

- Methods of Application: This review highlights the pyridinium salts in terms of their synthetic routes and reactivity .

- Results: The review discusses the importance of pyridinium salts as ionic liquids, ylides, anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery .

5. Use in Early Discovery Research

- Application Summary: Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .

- Methods of Application: The specific methods of application are not detailed in the source .

- Results: The results or outcomes of the application are not provided in the source .

6. Synthesis of Pyridinium Salts

- Application Summary: Pyridinium salts are familiar structures in many natural products and bioactive pharmaceuticals. They have played an intriguing role in a wide range of research topics .

- Methods of Application: This review highlights the pyridinium salts in terms of their synthetic routes and reactivity .

- Results: The review discusses the importance of pyridinium salts as ionic liquids, ylides, anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery .

Propiedades

IUPAC Name |

N-benzyl-N-methylpiperidine-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O.ClH/c1-16(11-12-6-3-2-4-7-12)14(17)13-8-5-9-15-10-13;/h2-4,6-7,13,15H,5,8-11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWTUZNHLPLMHHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)C2CCCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzyl-N-methyl-3-piperidinecarboxamide hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{2-[(3-Bromobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1465864.png)

(2,2,2-trifluoroethyl)amine dihydrochloride](/img/structure/B1465869.png)